molecular formula C10H7F3N2O2 B2827624 3-Amino-8-(trifluoromethoxy)quinolin-4-ol CAS No. 2228654-94-0

3-Amino-8-(trifluoromethoxy)quinolin-4-ol

Cat. No.: B2827624
CAS No.: 2228654-94-0
M. Wt: 244.173
InChI Key: IYXPKRUTNHDXLL-UHFFFAOYSA-N
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Description

3-Amino-8-(trifluoromethoxy)quinolin-4-ol is a chemical compound with the molecular formula C10H7F3N2O2 and a molecular weight of 244.17 g/mol It is characterized by the presence of an amino group at the 3-position, a trifluoromethoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring

Preparation Methods

The synthesis of 3-Amino-8-(trifluoromethoxy)quinolin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 8-(trifluoromethoxy)quinoline with an appropriate amine under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and purification.

Chemical Reactions Analysis

3-Amino-8-(trifluoromethoxy)quinolin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-8-(trifluoromethoxy)quinolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-8-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-Amino-8-(trifluoromethoxy)quinolin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-amino-8-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-3-1-2-5-8(7)15-4-6(14)9(5)16/h1-4H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXPKRUTNHDXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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